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Abstract
Raf265, also known as CHIR-265, is a potent, orally bioavailable small-molecule inhibitor

targeting key kinases involved in cancer cell proliferation and angiogenesis. Primarily

recognized as a pan-Raf inhibitor, it demonstrates significant activity against B-Raf, C-Raf, and

the oncogenic B-Raf V600E mutant. Additionally, Raf265 is a potent inhibitor of Vascular

Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis. This

dual-targeting mechanism positions Raf265 as a compelling agent in oncology, particularly in

tumors driven by the Ras/Raf/MEK/ERK signaling pathway and those reliant on

neovascularization. This in-depth technical guide provides a comprehensive overview of the

Raf265 target profile, its binding site interactions, and detailed experimental protocols for its

characterization.

Target Profile and Kinase Selectivity
Raf265 exhibits a multi-targeted profile, with high potency against Raf family kinases and

VEGFR2. Its broader selectivity has been characterized across the kinome, revealing a profile

that includes other receptor tyrosine kinases.
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The primary targets of Raf265 are the serine/threonine kinases of the Raf family and the

receptor tyrosine kinase VEGFR2. Inhibition of these targets disrupts two critical pathways in

cancer progression: the MAPK signaling cascade and tumor-induced angiogenesis.[1][2]

Quantitative Kinase Inhibition Profile
The inhibitory activity of Raf265 has been quantified against a panel of kinases using

biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-

maximal effective concentration (EC50) values are summarized below.

Target Kinase Assay Type IC50 / EC50 (nM) Reference

B-Raf (wild-type) Biochemical 3 - 60 [3]

B-Raf (V600E) Biochemical 3 - 60 [3]

C-Raf Biochemical 3 - 60 [3]

VEGFR2 Biochemical 30 (EC50) [3]

PDGFRβ Biochemical <100 [4]

c-Kit Biochemical <100 [4]

Src Biochemical >10,000 [2]

LCK Biochemical >6,000 [2]

FYN Biochemical >10,000 [2]

Cellular Activity Profile
The anti-proliferative activity of Raf265 has been evaluated in various cancer cell lines,

demonstrating preferential activity in those with B-Raf mutations.
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Cell Line Cancer Type B-Raf Status IC50 (µM) Reference

HT29
Colorectal

Cancer
V600E 5 - 10 [3]

MDAMB231 Breast Cancer Wild-type 5 - 10 [3]

A375M Melanoma V600E 0.14 [1]

SK-MEL-28 Melanoma V600E 0.14 [1]

MALME-3M Melanoma V600E 0.14 [1]

Binding Sites and Mechanism of Action
The mechanism of Raf265 involves direct binding to the ATP-binding pocket of its target

kinases, leading to the inhibition of their catalytic activity.

Raf Kinase Binding
Crystallographic studies of Raf265 in complex with the wild-type B-Raf kinase domain (PDB ID:

5CT7) reveal a Type II binding mode.[2][5] This means that Raf265 binds to the inactive "DFG-

out" conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif at the

start of the activation loop is flipped out of its canonical position.[2] This mode of inhibition is

distinct from Type I inhibitors that bind to the active "DFG-in" conformation.

Key interactions observed in the co-crystal structure include:

Hinge Region: The imidazole moiety of Raf265 forms hydrogen bonds with the backbone of

Cys532 in the hinge region of B-Raf.[2]

Hydrophobic Pockets: The trifluoromethylphenyl and benzimidazole groups occupy

hydrophobic pockets within the kinase domain, contributing to the high-affinity binding.[2]

Downstream Signaling Inhibition
By inhibiting Raf kinases, Raf265 effectively blocks the phosphorylation of their downstream

substrates, MEK1 and MEK2.[3] This, in turn, prevents the phosphorylation and activation of

ERK1 and ERK2, leading to the inhibition of the entire MAPK signaling cascade.[3] The
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consequence of this pathway inhibition is the induction of cell cycle arrest and apoptosis in

cancer cells harboring B-Raf mutations.[3]
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Click to download full resolution via product page

Caption: Raf265 inhibits the MAPK signaling pathway.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of Raf265.

Biochemical Kinase Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the in vitro inhibitory activity of

Raf265 against Raf kinases.

Materials:

Recombinant Raf kinase (B-Raf, C-Raf, or B-Raf V600E)

MEK1 (kinase-dead) as a substrate

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15 mM MgCl2, 0.1 mM EDTA, 1 mM DTT

[γ-33P]ATP

Raf265 (or other test compounds) dissolved in 100% DMSO

Stop Reagent: 30 mM EDTA

Wash Buffer

Phosphocellulose filter plates

Scintillation fluid

Microplate reader capable of detecting radioactivity

Procedure:

Prepare a solution of Raf kinase and MEK1 substrate in the assay buffer.
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Dispense 15 µL of the kinase/substrate mixture into each well of a polypropylene assay

plate.

Add 3 µL of Raf265 (at 10x the final desired concentration) or DMSO (for control wells) to the

appropriate wells.

Initiate the kinase reaction by adding 12 µL of [γ-33P]ATP solution.

Incubate the plate at room temperature for 45-60 minutes.

Stop the reaction by adding 70 µL of the stop reagent.

Transfer 90 µL of the reaction mixture to a pre-wetted phosphocellulose filter plate.

Wash the filter plate six times with wash buffer using a vacuum manifold.

Dry the filter plate completely.

Add 100 µL of scintillation fluid to each well.

Measure the radioactivity in each well using a microplate reader.

Calculate the percentage of inhibition for each concentration of Raf265 and determine the

IC50 value.
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Prepare Kinase/Substrate Mix

Add Raf265/DMSO
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Caption: Workflow for the radiometric kinase inhibition assay.
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Cell-Based Phospho-MEK/ERK Assay (Western Blot)
This protocol outlines the use of Western blotting to assess the inhibition of MEK and ERK

phosphorylation by Raf265 in cultured cells.

Materials:

Cancer cell line of interest (e.g., A375 melanoma cells)

Cell culture medium and supplements

Raf265

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK,

and a loading control (e.g., anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of Raf265 for the desired time (e.g., 2 hours).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Clarify the lysates by centrifugation and determine the protein concentration of the

supernatants using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging

system.

Quantify the band intensities to determine the ratio of phosphorylated to total protein for MEK

and ERK.

Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to measure the anti-proliferative effects of

Raf265 on cancer cell lines.

Materials:

Cancer cell line of interest

Cell culture medium and supplements

Raf265

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO
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96-well plates

Microplate reader

Procedure:

Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.[1]

Treat the cells with a serial dilution of Raf265 (e.g., 0.1 to 10 µM) for 48 hours.[1]

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

Carefully remove the medium from each well.

Add 200 µL of DMSO to each well to dissolve the formazan crystals.[1]

Measure the absorbance at 595 nm using a microplate reader.[1]

Calculate the percentage of cell viability relative to the DMSO-treated control cells and

determine the IC50 value.[1]

Clinical Development
Raf265 has been evaluated in Phase I and II clinical trials for the treatment of patients with

locally advanced or metastatic melanoma.[6][7][8] These studies aimed to determine the safety,

pharmacokinetics, pharmacodynamics, and maximum tolerated dose of the compound.[6][7]

Conclusion
Raf265 is a potent dual inhibitor of Raf kinases and VEGFR2, demonstrating significant anti-

tumor activity in preclinical models and early-phase clinical trials. Its mechanism of action,

involving the inhibition of the MAPK signaling pathway and angiogenesis, provides a strong

rationale for its development as a cancer therapeutic. The experimental protocols detailed in

this guide provide a framework for the further investigation and characterization of Raf265 and

other multi-targeted kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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